An In-depth Technical Guide to L-Tyrosyl-D-tryptophan: Chemical Structure, Properties, and Experimental Considerations
An In-depth Technical Guide to L-Tyrosyl-D-tryptophan: Chemical Structure, Properties, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Tyrosyl-D-tryptophan is a dipeptide composed of L-tyrosine and D-tryptophan residues linked by a peptide bond. As a stereoisomer of the naturally occurring L-Tyrosyl-L-tryptophan, this compound presents a unique spatial arrangement that can significantly influence its chemical and biological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for the synthesis and analysis of L-Tyrosyl-D-tryptophan. Additionally, it explores its potential biological activities, drawing from research on related Tyr-Trp dipeptides, and outlines key considerations for its investigation in drug discovery and development.
Chemical Structure and Identification
The chemical structure of L-Tyrosyl-D-tryptophan is characterized by an L-tyrosine residue at the N-terminus and a D-tryptophan residue at the C-terminus. The IUPAC name for this dipeptide is (2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-2-(1H-indol-3-ylmethyl)-2-oxoethyl]propanamide.
Caption: Chemical structure of L-Tyrosyl-D-tryptophan.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-2-(1H-indol-3-ylmethyl)-2-oxoethyl]propanamide |
| Molecular Formula | C20H21N3O4 |
| Molecular Weight | 367.4 g/mol [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C--INVALID-LINK--NC(=O)--INVALID-LINK--N |
| InChI Key | BMPPMAOOKQJYIP-SOFGYWHQSA-N |
Physicochemical Properties
The physicochemical properties of L-Tyrosyl-D-tryptophan are influenced by its constituent amino acids and their stereochemistry. While specific experimental data for this diastereomer is limited, properties can be inferred from data on L-Tyrosyl-L-tryptophan and the individual amino acids.
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Melting Point | Decomposes around 289-290 °C | Based on data for L-tryptophan and DL-tryptophan[2][3][4]. The exact melting point for the dipeptide may vary. |
| Solubility | Slightly soluble in water. Soluble in hot alcohol and alkali hydroxides. Insoluble in chloroform.[5] | The solubility of D-tryptophan is highest in ethylene glycol and dimethyl sulfoxide.[6][7] L-tyrosine has low water solubility. |
| Optical Rotation | Expected to be levorotatory (-) | The specific rotation of L-tyrosine is negative, and while D-tryptophan is dextrorotatory, the overall rotation of the dipeptide is difficult to predict without experimental data.[8] |
| pKa | Carboxyl group: ~2.4, Amino group: ~9.4 | Based on the pKa values of the terminal groups in L-tryptophan.[5] |
Experimental Protocols
Synthesis of L-Tyrosyl-D-tryptophan
The synthesis of L-Tyrosyl-D-tryptophan can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies.
Logical Workflow for Solid-Phase Peptide Synthesis:
Caption: Solid-phase synthesis workflow for L-Tyrosyl-D-tryptophan.
A typical protocol would involve the following steps:
-
Resin Preparation: A suitable resin, such as Wang or Rink amide resin, is swelled in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid, Fmoc-D-tryptophan, is coupled to the resin using a coupling agent such as dicyclohexylcarbodiimide (DCC) or HBTU in the presence of a base like diisopropylethylamine (DIPEA).
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the N-terminus of the coupled D-tryptophan using a solution of piperidine in DMF.
-
Second Amino Acid Coupling: The next amino acid, Fmoc-L-tyrosine(tBu)-OH, is then coupled to the deprotected N-terminus of the resin-bound D-tryptophan using the same coupling procedure. The side chain of tyrosine is protected with a tert-butyl group to prevent side reactions.
-
Final Deprotection: The Fmoc group from the N-terminal L-tyrosine is removed.
-
Cleavage and Deprotection: The dipeptide is cleaved from the resin, and the side-chain protecting group is removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane (TIS).
-
Purification: The crude dipeptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm the molecular weight and by NMR spectroscopy to confirm the structure and stereochemistry.
Analytical Methods
Reversed-phase HPLC is the primary method for the purification and analysis of L-Tyrosyl-D-tryptophan. Due to the presence of a chiral center in each amino acid, diastereomers (L-L, L-D, D-L, D-D) can be separated on a standard achiral stationary phase, such as C18, due to their different physicochemical properties.[5][9]
Typical HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm (due to the aromatic rings of tyrosine and tryptophan).
Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide. Electrospray ionization (ESI) is a common technique for peptide analysis.
Expected Mass-to-Charge Ratios (m/z):
-
[M+H]+: 368.16
-
[M+Na]+: 390.14
-
[M-H]-: 366.15
Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the identity of the amino acid residues.
1H and 13C NMR spectroscopy are essential for confirming the chemical structure and stereochemistry of L-Tyrosyl-D-tryptophan. The chemical shifts of the α-protons can be indicative of the relative stereochemistry. Specific NMR data for L-tryptophan and L-tyrosine can be found in publicly available databases.[9][10][11]
Biological and Pharmacological Properties
While specific studies on the biological activity of L-Tyrosyl-D-tryptophan are scarce, research on related Tyr-Trp dipeptides suggests potential interactions with opioid receptors. The "message-address" concept in opioid peptides highlights the importance of the N-terminal tyrosine residue for receptor activation.[6] The stereochemistry of the subsequent amino acids can influence receptor selectivity and potency.
Potential Signaling Pathway Involvement:
Some Tyr-Trp containing peptides have been shown to act as agonists or antagonists at opioid receptors, suggesting a potential role in modulating pain and other neurological processes.[12] The D-tryptophan residue in L-Tyrosyl-D-tryptophan could confer increased stability against enzymatic degradation compared to the L-L diastereomer, potentially leading to a longer duration of action in biological systems.
Caption: Hypothetical opioid receptor signaling pathway for L-Tyrosyl-D-tryptophan.
Conclusion
L-Tyrosyl-D-tryptophan is a dipeptide with unique stereochemistry that warrants further investigation for its potential biological activities. This technical guide provides a foundational understanding of its chemical structure, properties, and the experimental methodologies required for its synthesis and characterization. Researchers in drug discovery and development can utilize this information to explore the therapeutic potential of this and other diastereomeric dipeptides, particularly in the context of neuromodulation and pain management. Further studies are needed to elucidate the specific biological targets and signaling pathways of L-Tyrosyl-D-tryptophan to fully understand its pharmacological profile.
References
- 1. nbinno.com [nbinno.com]
- 2. L(-)-Tryptophan | CAS#:73-22-3 | Chemsrc [chemsrc.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. DL -Tryptophan = 99 HPLC 54-12-6 [sigmaaldrich.com]
- 5. Tryptophan - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. L-Tryptophan(73-22-3) 1H NMR [m.chemicalbook.com]
- 10. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmse000051 L-Tyrosine at BMRB [bmrb.io]
- 12. researchgate.net [researchgate.net]
